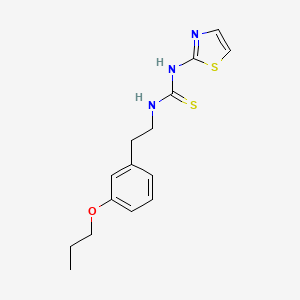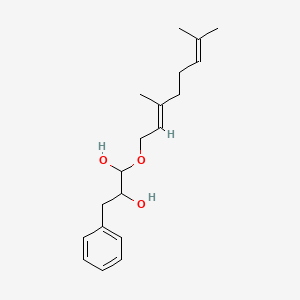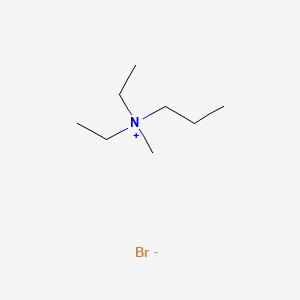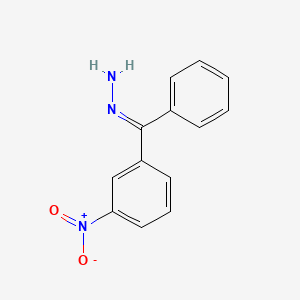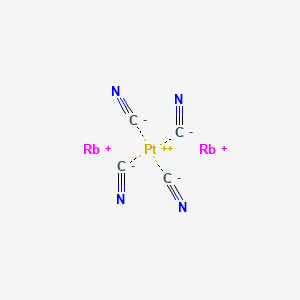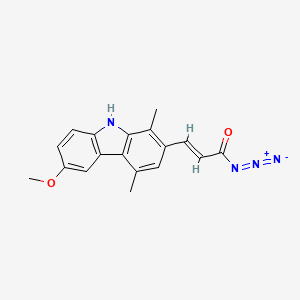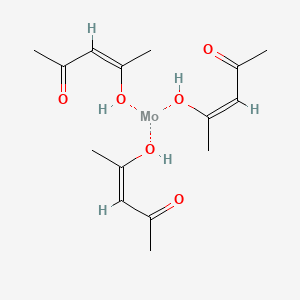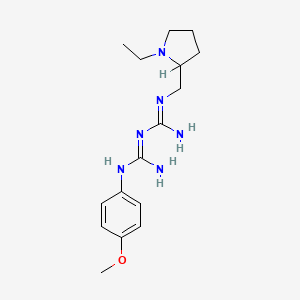
Methyl (hydroxymethyl)(methoxymethyl)-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (hydroxymethyl)(methoxymethyl)-carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a carbamate group attached to a methyl group, a hydroxymethyl group, and a methoxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (hydroxymethyl)(methoxymethyl)-carbamate typically involves the reaction of methyl carbamate with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Methyl carbamate} + \text{Formaldehyde} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (hydroxymethyl)(methoxymethyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formyl derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (hydroxymethyl)(methoxymethyl)-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying enzyme inhibition.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of Methyl (hydroxymethyl)(methoxymethyl)-carbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This inhibition can disrupt various biochemical pathways, making the compound effective as a pesticide or pharmaceutical agent.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl carbamate: Lacks the hydroxymethyl and methoxymethyl groups.
Dimethyl carbamate: Contains two methyl groups instead of hydroxymethyl and methoxymethyl groups.
Uniqueness
Methyl (hydroxymethyl)(methoxymethyl)-carbamate is unique due to the presence of both hydroxymethyl and methoxymethyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different pharmacological and biochemical properties compared to other carbamates.
Propiedades
Número CAS |
93859-58-6 |
|---|---|
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
methyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-9-4-6(3-7)5(8)10-2/h7H,3-4H2,1-2H3 |
Clave InChI |
QNYFBSABYYASCB-UHFFFAOYSA-N |
SMILES canónico |
COCN(CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


